N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzodioxin ring fused with an oxadiazole ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be synthesized by reacting hydrazine with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The benzamide group can undergo substitution reactions, where the amide hydrogen can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and interacting with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic effects. It has shown activity against various diseases, including cancer and neurodegenerative disorders, due to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The benzamide group can further stabilize these interactions, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both the benzodioxin and oxadiazole rings in its structure This dual-ring system imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10H,8-9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACRYWXZSZVHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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